![molecular formula C14H10F2N4OS B2534049 2-((difluoromethyl)thio)-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzamide CAS No. 2034621-25-3](/img/structure/B2534049.png)
2-((difluoromethyl)thio)-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzamide
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Overview
Description
The compound “2-((difluoromethyl)thio)-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzamide” is a complex organic molecule that contains several functional groups. It has a pyrazolo[1,5-a]pyrimidine core, which is a type of heterocyclic compound . Pyrazolo[1,5-a]pyrimidines are the dominant motif of many drugs; for instance, zaleplon and indiplon are sedative agents and ocinaplon was identified as an anxiolytic agent .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyrazolo[1,5-a]pyrimidine core, a difluoromethylthio group, and a benzamide group .Chemical Reactions Analysis
Pyrazolo[1,5-a]pyrimidines can undergo a variety of chemical reactions. For example, they can be arylated via a Suzuki–Miyaura cross-coupling reaction .Scientific Research Applications
- Pyrazolo[1,5-a]pyrimidines have demonstrated promising antimicrobial properties. Researchers have investigated their potential as agents against bacteria, fungi, and other pathogens .
- Some pyrazolo[1,5-a]pyrimidines exhibit anticancer effects. These compounds may interfere with cancer cell growth, proliferation, and metastasis .
- Pyrazolo[1,5-a]pyrimidines have been investigated as potential anxiolytic agents. For instance, ocinaplon, a member of this class, was identified as an anxiolytic .
- Researchers have studied the antioxidant activity of pyrazolo[1,5-a]pyrimidines. These compounds may help protect cells from oxidative stress and prevent damage caused by free radicals .
- Pyrazolo[1,5-a]pyrimidines have shown inhibitory effects on enzymes such as carboxylesterase and translocator protein .
- Selective kinase inhibitors are crucial for targeted cancer therapies. Some pyrazolo[1,5-a]pyrimidines act as kinase inhibitors, disrupting signaling pathways involved in cancer progression .
Antimicrobial Activity
Anticancer Potential
Antianxiety and Analgesic Properties
Antioxidant Effects
Enzyme Inhibition
Kinase Inhibition
These applications highlight the versatility of pyrazolo[1,5-a]pyrimidines and underscore their significance in medicinal chemistry. Further research and development are essential to unlock their full therapeutic potential . If you need more detailed information on any specific aspect, feel free to ask! 😊
Future Directions
Mechanism of Action
Target of Action
The compound 2-((difluoromethyl)thio)-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzamide is part of the pyrazolo[1,5-a]pyrimidines class of compounds . This class of compounds has been identified as having significant biological activities and is the dominant motif of many drugs . They have been found to act as antimicrobial, anticancer, antianxiety, anti-proliferative, analgesic, and antioxidant agents . They also act as inhibitors for carboxylesterase, translocator protein, PDE10A, and selective kinase .
properties
IUPAC Name |
2-(difluoromethylsulfanyl)-N-pyrazolo[1,5-a]pyrimidin-6-ylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F2N4OS/c15-14(16)22-11-4-2-1-3-10(11)13(21)19-9-7-17-12-5-6-18-20(12)8-9/h1-8,14H,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSVRNKONTKEFPT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CN3C(=CC=N3)N=C2)SC(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F2N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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